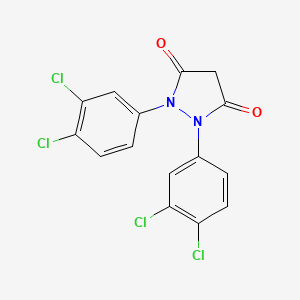
1,2-Bis(3,4-dichlorophenyl)pyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3,4-dichlorophenyl)pyrazolidine-3,5-dione typically involves the reaction of 3,4-dichlorophenylhydrazine with maleic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired pyrazolidine-3,5-dione derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1,2-Bis(3,4-dichlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
1,2-Bis(3,4-dichlorophenyl)pyrazolidine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2-Bis(3,4-dichlorophenyl)pyrazolidine-3,5-dione involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspases, which are enzymes that play a crucial role in the apoptotic pathway. The compound targets specific molecular pathways, leading to the programmed cell death of cancer cells .
類似化合物との比較
Similar Compounds
- 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione
- 1,2-Bis(3,4-dimethoxyphenyl)pyrazolidine-3,5-dione
- 1,2-Bis(3,4-difluorophenyl)pyrazolidine-3,5-dione
Uniqueness
1,2-Bis(3,4-dichlorophenyl)pyrazolidine-3,5-dione is unique due to its specific substitution pattern with dichlorophenyl groups, which imparts distinct biological activities and chemical properties. This compound has shown promising results in anticancer research, making it a valuable candidate for further studies .
特性
CAS番号 |
882430-27-5 |
|---|---|
分子式 |
C15H8Cl4N2O2 |
分子量 |
390.0 g/mol |
IUPAC名 |
1,2-bis(3,4-dichlorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C15H8Cl4N2O2/c16-10-3-1-8(5-12(10)18)20-14(22)7-15(23)21(20)9-2-4-11(17)13(19)6-9/h1-6H,7H2 |
InChIキー |
KBOPONVQGFIHKE-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(N(C1=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
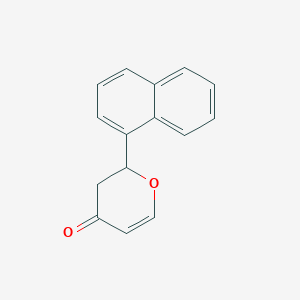
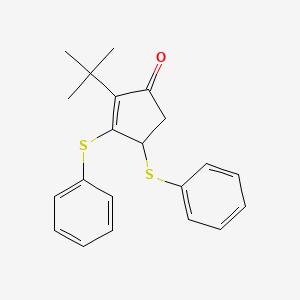
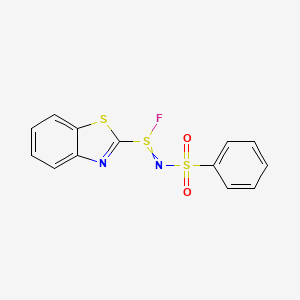
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
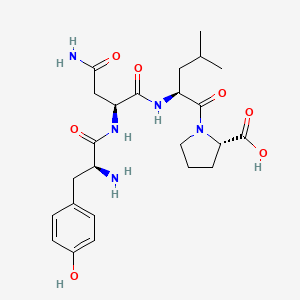
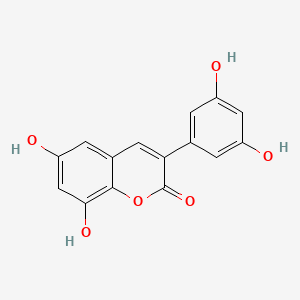
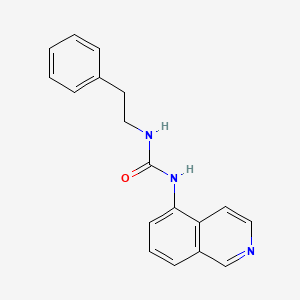
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)
